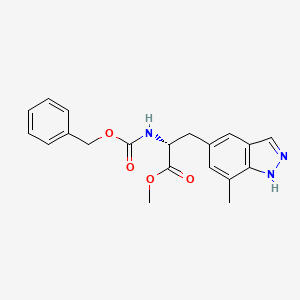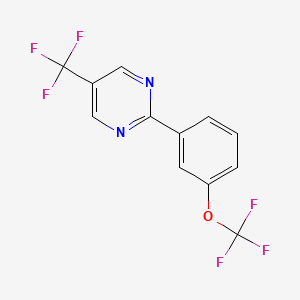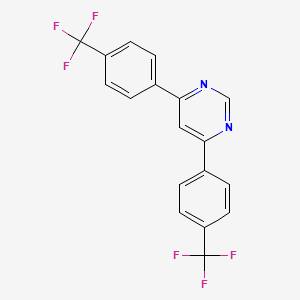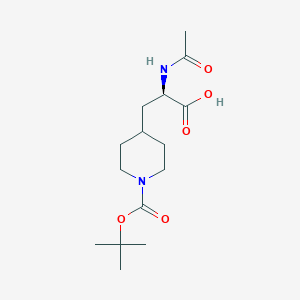
2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one is an organofluorine compound characterized by the presence of two fluorine atoms attached to a propanoyl group, which is further connected to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group to the cyclohexanone ring. One common method is the reaction of 2,2-difluoropropanoyl chloride with 4,4-dimethylcyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Another fluorinated compound used in organic synthesis.
2,2-Difluoropropionic acid: A related compound with similar structural features.
2,2-Difluoropropanol: A fluorinated alcohol with different reactivity.
Uniqueness
2-(2,2-Difluoropropanoyl)-4,4-dimethylcyclohexan-1-one is unique due to its specific combination of a difluoropropanoyl group and a cyclohexanone ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16F2O2 |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-10(2)5-4-8(14)7(6-10)9(15)11(3,12)13/h7H,4-6H2,1-3H3 |
InChI Key |
UNOSVAOWCGJNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)C(=O)C(C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
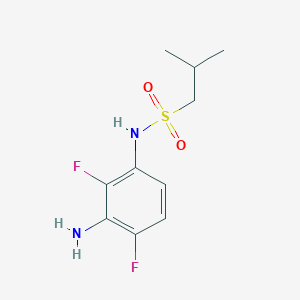
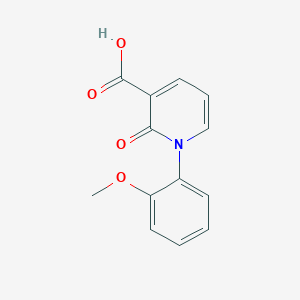
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
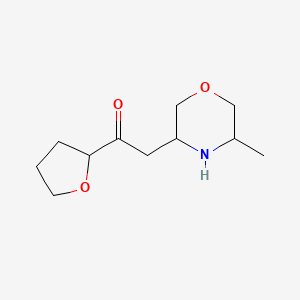
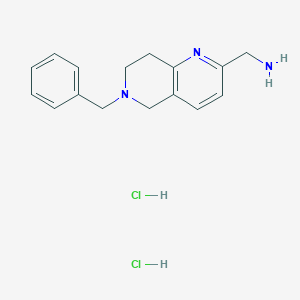
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
